5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide
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Overview
Description
5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The presence of a bromomethyl group in the structure makes it a valuable intermediate for various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide typically involves the bromination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is isolated by precipitation with hydrobromic acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: The compound can be oxidized to form imidazo[1,2-a]pyridine-5-carboxaldehyde or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield imidazo[1,2-a]pyridine-5-methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Oxidation: Imidazo[1,2-a]pyridine-5-carboxaldehyde and related compounds.
Reduction: Imidazo[1,2-a]pyridine-5-methanol.
Scientific Research Applications
5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, including dyes, polymers, and catalysts.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The imidazo[1,2-a]pyridine core can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
- 5-Bromoimidazo[1,2-a]pyridine
- 6-Bromoimidazo[1,5-a]pyridine
Uniqueness
5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the bromomethyl group at the 5-position allows for selective functionalization and derivatization, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-(bromomethyl)imidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h1-5H,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOGSZRWDYEMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CBr.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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